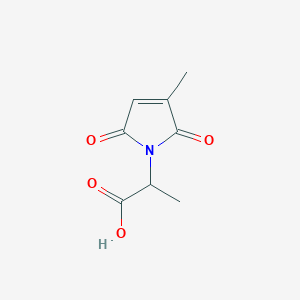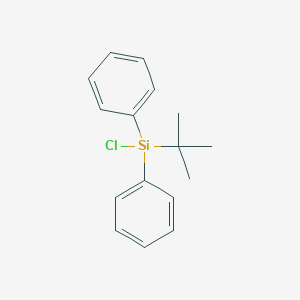
Chlorure de tert-butyldiphénylsilane
Vue d'ensemble
Description
tert-Butylchlorodiphenylsilane: is a chemical compound with the molecular formula C16H19ClSi . It is a colorless to pale brown oily liquid with a pungent odor. This compound is widely used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Applications De Recherche Scientifique
tert-Butylchlorodiphenylsilane has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of tert-Butylchlorodiphenylsilane (TBDPSCl) is the active hydrogen in silane-based compounds, such as the hydrogen in hydroxyl, carboxyl, and amino groups . The compound acts as a silylating reagent, used in the protection of alcohols and the preparation of silyl ethers .
Mode of Action
TBDPSCl operates by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is part of a protection and deprotection reaction that is highly efficient, often even quantitative . This makes TBDPSCl widely used in organic synthesis, particularly in drug synthesis .
Biochemical Pathways
The biochemical pathway primarily involves the protection of alcohol hydroxyl groups, phenol hydroxyl groups, primary amine groups, and the preparation of enol silyl ethers . The conditions of alcohol protection are similar to those with tbscl and are generally carried out in DMF, ch2ci2, and THF . Imidazole, triethylamine, and NAH are used as basic reagents .
Pharmacokinetics
Its properties such as its liquid form , boiling point of 90 °C/0.01 mmHg , and density of 1.057 g/mL at 25 °C may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of TBDPSCl’s action is the formation of stable intermediates that can undergo further reactions . After these reactions, the silyl group is removed through a hydrolysis reaction, regenerating the group originally protected by silyl and synthesizing specific compounds . For example, it can be used to synthesize p-benzophenoxazole, a compound with antagonistic activity to the thromboxane receptor .
Action Environment
The action of TBDPSCl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the reaction is generally carried out at temperatures between 50 and 75°C . The presence of basic reagents like imidazole, triethylamine, and NAH is also necessary . Furthermore, TBDPSCl is moisture sensitive , indicating that the presence of water can affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
tert-Butylchlorodiphenylsilane is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments
Cellular Effects
It is known that it may cause respiratory irritation .
Molecular Mechanism
It is known that it is used as a silylating agent for derivatization of alcohols, ketones, carboxylic acids, amines, amides, and mercaptanes selectively into functional groups in different sterical environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane is typically synthesized by reacting diphenyldichlorosilane with tert-butyllithium . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or pentane. The reaction conditions include maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .
Industrial Production Methods: In industrial settings, the production of tert-Butylchlorodiphenylsilane involves the use of large-scale reactors equipped with condensers, stirrers, and temperature control systems. The process includes the gradual addition of reactants and careful control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butylchlorodiphenylsilane primarily undergoes substitution reactions where the chlorine atom is replaced by other functional groups. It is also involved in the formation of silyl ethers through reactions with alcohols .
Common Reagents and Conditions:
Alcohols: Reacts with primary and secondary alcohols in the presence of bases like or to form silyl ethers.
Hemiacetals: Converts hemiacetals into ring-opened silyl ether carbonyl compounds.
Major Products: The major products formed from these reactions are silyl ethers , which are stable intermediates used in various organic synthesis processes .
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilyl chloride
- Chlorotriphenylsilane
- Chloro(dimethyl)phenylsilane
- Triisopropylsilyl chloride
Comparison: tert-Butylchlorodiphenylsilane is unique due to its high stability and selectivity in protecting hydroxyl groups. Compared to tert-Butyldimethylsilyl chloride, it offers greater resistance to acidic conditions and less tendency to migrate to adjacent hydroxyl groups. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-61-1 | |
| Record name | tert-Butyldiphenylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldiphenylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-butylchlorodiphenylsilane in the context of polymer chemistry?
A1: tert-Butylchlorodiphenylsilane is primarily used as a protecting agent and modifying agent in polymer synthesis. For instance, it is used to modify the end groups of solution polymerized styrene-butadiene rubber (SSBR) [, ]. This modification results in improved dispersion of carbon black in the rubber matrix, leading to enhanced mechanical properties and lower hysteresis loss, which translates to lower rolling resistance in tires [].
Q2: How does tert-butylchlorodiphenylsilane interact with its target in SSBR modification?
A2: tert-Butylchlorodiphenylsilane reacts with the terminal hydroxyl groups of SSBR chains []. This reaction leads to the attachment of the bulky tert-butyldiphenylsilyl group to the polymer chain ends, effectively "capping" them.
Q3: What are the downstream effects of this modification on the properties of the SSBR?
A3: The bulky tert-butyldiphenylsilyl groups attached to the SSBR chains influence its properties in several ways:
- Improved Carbon Black Dispersion: The bulky groups enhance the compatibility of the SSBR with carbon black fillers, leading to a more uniform dispersion at the nanoscale [].
- Enhanced Mechanical Properties: This improved dispersion contributes to better tensile strength, elongation at break, tear strength, and resilience of the vulcanized rubber [].
- Reduced Hysteresis Loss: The modification leads to lower hysteresis loss, meaning less energy is dissipated as heat during deformation, resulting in lower rolling resistance for tires made from the modified SSBR [].
Q4: Besides polymer chemistry, what are other applications of tert-butylchlorodiphenylsilane in scientific research?
A4: tert-Butylchlorodiphenylsilane is frequently employed as a protecting group for hydroxyl groups in carbohydrate chemistry [, , , , , ]. Its bulky nature often provides regioselectivity, favoring reactions at less sterically hindered hydroxyl groups. The tert-butyldiphenylsilyl group can be later removed under specific conditions to yield the desired deprotected product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
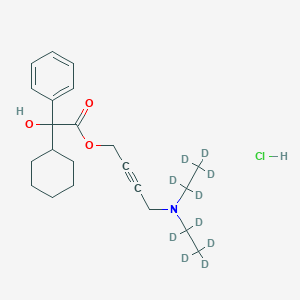

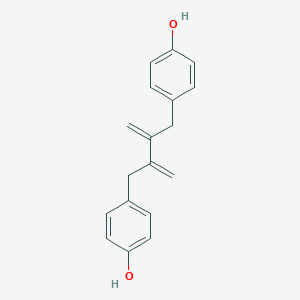


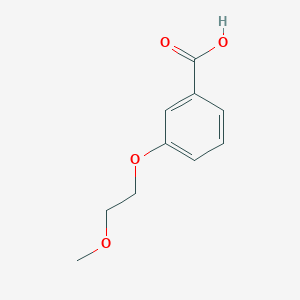
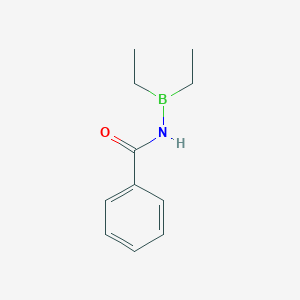
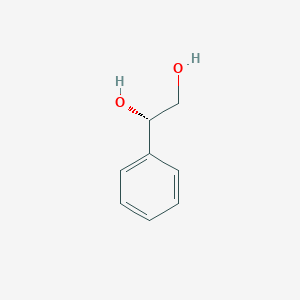
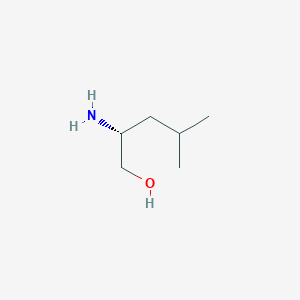
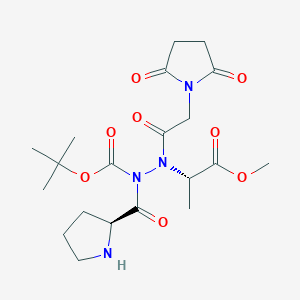
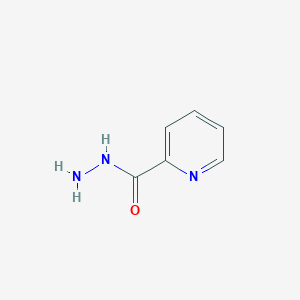
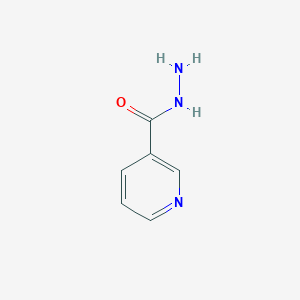
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
